molecular formula C12H17N3O4 B1437198 7-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid CAS No. 885281-30-1

7-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid

Cat. No. B1437198
M. Wt: 267.28 g/mol
InChI Key: YUBMPMRXTOOBIU-UHFFFAOYSA-N
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Patent
US08357717B2

Procedure details

LiOH.H2O (8.8 mmol, 4.0 equiv.) was added at 0° C. to a solution of 7-tert-butyl 2-ethyl-5,6-dihydroimidazo[1,2-a]pyrazine-2,7(8H)-dicarboxylate (2.2 mmol, 1.0 equiv.) in methanol/water (2.5:1, 35 ml), and the mixture was then stirred for 2 h at 25° C. When the reaction was complete (TLC monitoring), the methanol was removed in vacuo, the residue was diluted with water (40 ml), and extraction with ethyl acetate (2×40 ml) was carried out. The aqueous phase was then adjusted to pH 2-3 with 1N HCl solution, and the resulting solid was filtered out. The solid was taken up in toluene, and the solvent was then removed in vacuo (2×) to yield the desired product in the form of a white solid. Yield: 68%.
Quantity
8.8 mmol
Type
reactant
Reaction Step One
Name
7-tert-butyl 2-ethyl-5,6-dihydroimidazo[1,2-a]pyrazine-2,7(8H)-dicarboxylate
Quantity
2.2 mmol
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Yield
68%

Identifiers

REACTION_CXSMILES
O[Li].O.C([C:6]1([C:22]([O-:24])=[O:23])[CH2:21][N:9]2[CH2:10][CH2:11][N:12]([C:14]([O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:15])[CH2:13][C:8]2=[N:7]1)C>CO.O>[C:17]([O:16][C:14]([N:12]1[CH2:11][CH2:10][N:9]2[CH:21]=[C:6]([C:22]([OH:24])=[O:23])[N:7]=[C:8]2[CH2:13]1)=[O:15])([CH3:20])([CH3:18])[CH3:19] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
8.8 mmol
Type
reactant
Smiles
O[Li].O
Name
7-tert-butyl 2-ethyl-5,6-dihydroimidazo[1,2-a]pyrazine-2,7(8H)-dicarboxylate
Quantity
2.2 mmol
Type
reactant
Smiles
C(C)C1(N=C2N(CCN(C2)C(=O)OC(C)(C)C)C1)C(=O)[O-]
Name
Quantity
35 mL
Type
solvent
Smiles
CO.O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
the mixture was then stirred for 2 h at 25° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the methanol was removed in vacuo
ADDITION
Type
ADDITION
Details
the residue was diluted with water (40 ml), and extraction with ethyl acetate (2×40 ml)
FILTRATION
Type
FILTRATION
Details
the resulting solid was filtered out
CUSTOM
Type
CUSTOM
Details
the solvent was then removed in vacuo (2×)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC=2N(CC1)C=C(N2)C(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.